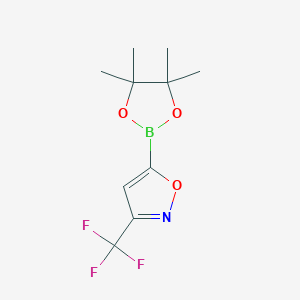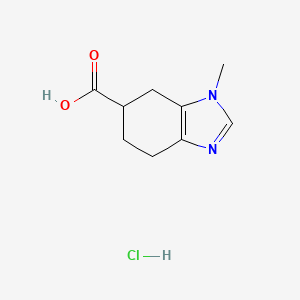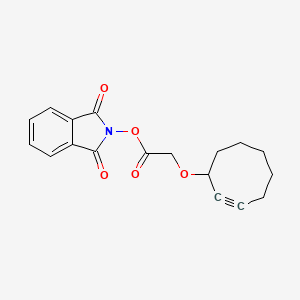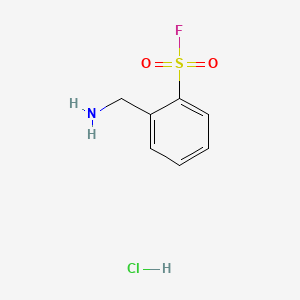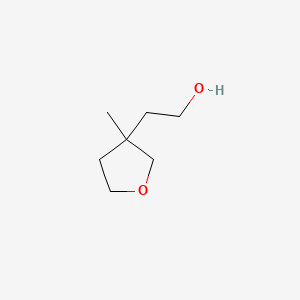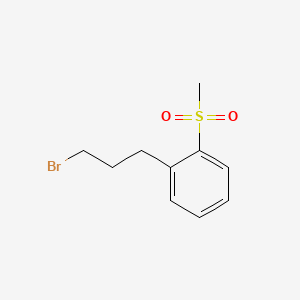![molecular formula C6H7F2NOS B15299419 [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with formaldehyde or a suitable methanol derivative under controlled conditions. The reaction may require a catalyst to facilitate the formation of the methanol group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can participate in substitution reactions, where the difluoroethyl group or methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring may play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: A similar compound with the methanol group attached to the 5-position of the thiazole ring.
1,1-Difluoroethyl chloride: A related compound used as a difluoroethylating reagent.
Uniqueness
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H7F2NOS |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h3,10H,2H2,1H3 |
Clé InChI |
MTHKUDLQXVSPSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CS1)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
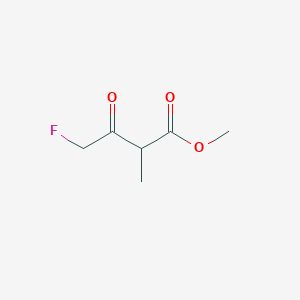

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


